molecular formula C16H14O B12647659 Dypnone, Z- CAS No. 54435-79-9

Dypnone, Z-

Cat. No.: B12647659
CAS No.: 54435-79-9
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-SEYXRHQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dypnone, Z- is typically synthesized through the self-condensation of acetophenone. One common method involves the use of a nano-crystalline sulfated zirconia catalyst. The reaction is carried out under solvent-free conditions at a temperature of 170°C, resulting in a high selectivity for dypnone . Another method involves the use of aluminum tert-butoxide in xylene, where the reaction mixture is heated to 133-137°C .

Industrial Production Methods: In industrial settings, the production of dypnone, Z- often involves the use of solid acid catalysts such as zeolites, sulfated zirconia, and aluminum chloride. These catalysts offer advantages such as high selectivity, reusability, and reduced waste disposal problems .

Chemical Reactions Analysis

Types of Reactions: Dypnone, Z- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dypnone, Z- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dypnone, Z- involves its interaction with various molecular targets and pathways. The compound can undergo cyclization reactions to form phenyl naphthalene derivatives, which are stable products. The presence of strong acids or bases can catalyze these reactions, leading to the formation of different products .

Comparison with Similar Compounds

    Acetophenone: The precursor for dypnone, Z- synthesis.

    Benzophenone: A structurally similar compound with different chemical properties.

    Phenyl naphthalene: A product formed from the cyclization of dypnone, Z-.

Uniqueness: Dypnone, Z- is unique due to its high selectivity in self-condensation reactions and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .

Properties

CAS No.

54435-79-9

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(Z)-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12-

InChI Key

PLELHVCQAULGBH-SEYXRHQNSA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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